2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

Description

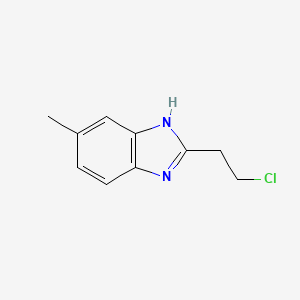

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole is a benzimidazole derivative featuring a chloroethyl (-CH₂CH₂Cl) substituent at position 2 and a methyl (-CH₃) group at position 4. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name |

2-(2-chloroethyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFLGANITLDWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264289 | |

| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-57-2 | |

| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with 2-Chloroethyl Methyl Ketone

Reaction Overview:

The most common laboratory synthesis involves the condensation of o-phenylenediamine with 2-chloroethyl methyl ketone under acidic conditions. This process proceeds via the formation of an imine (Schiff base), which then cyclizes to form the benzimidazole core.

Reaction Conditions:

- Acidic catalysts such as hydrochloric acid or sulfuric acid

- Elevated temperatures typically between 20°C and 110°C

- Solvent systems including water, halogenated hydrocarbons, or mixed solvents to facilitate the reaction and purification processes

o-Phenylenediamine + 2-Chloroethyl methyl ketone → Intermediate Schiff base → Cyclization → 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

- The reaction yields high purity benzimidazole derivatives when optimized for temperature and acid concentration.

- Recrystallization from suitable solvents improves product purity.

Chlorination of Benzimidazole Precursors Using Phosphorus Oxychloride

Reaction Overview:

A significant industrial route involves chlorination of benzimidazole or its derivatives with phosphorus oxychloride (POCl₃). This reagent selectively introduces chlorine at the 2-position of the benzimidazole ring, especially when starting from dihydrobenzimidazol(ethi)ones.

Reaction Conditions:

- Use of phosphorus oxychloride as both reagent and solvent

- Reaction temperatures between 70°C and 130°C

- Sealed pressure vessels are preferred to maintain autogenous pressure and facilitate complete chlorination

- The reaction typically begins with the preparation of 1,3-dihydro-benzimidazol(ethi)ones, which are then treated with POCl₃.

- Gaseous HCl is evolved during the process, which can be vented or captured for further use.

- Post-reaction, the mixture is concentrated, neutralized with ammonia or water, and purified by recrystallization or chromatography.

- The use of phosphorus oxychloride results in higher yields (up to 90%) compared to traditional chlorination methods.

- The process is adaptable for large-scale synthesis, with control over temperature and pressure being critical for product quality.

Synthesis of 1,3-Dihydro-Benzimidazol(ethi)ones as Precursors

Reaction Overview:

Preparation of the key intermediates, 1,3-dihydro-benzimidazol(ethi)ones, involves the reaction of specific phenylenediamines with suitable aldehydes or ketones bearing halogenated alkyl chains.

Reaction Conditions:

- Use of inert solvents such as ethanol, water, or halogenated hydrocarbons

- Reflux temperatures between 20°C and 70°C

- Catalysts or acids like hydrochloric acid may be employed to facilitate cyclization

- The choice of substituents on the diamine and aldehyde influences the yield and regioselectivity.

- These intermediates are stable and can be stored for subsequent chlorination steps.

Data Table: Comparison of Preparation Methods

| Method | Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of o-phenylenediamine | o-Phenylenediamine, 2-chloroethyl methyl ketone | Acidic, 20–110°C, aqueous/organic solvents | 70–85 | Simple, high yield, scalable | Requires purification, handling of acids |

| Chlorination with POCl₃ | Benzimidazol(ethi)ones, POCl₃ | 70–130°C, sealed vessel, inert atmosphere | 80–90 | High yield, suitable for industrial scale | Handling of corrosive reagents, temperature control |

| Synthesis of intermediates | Phenylenediamines, aldehydes/ketones | Reflux in ethanol/water, 20–70°C | 60–75 | Versatile, allows functional group modifications | Multi-step process, intermediate stability |

Research Findings and Innovations

Enhanced Yields: The use of phosphorus oxychloride in chlorination reactions has significantly improved yields over traditional methods involving bromo- or chloro-substituted precursors, as evidenced by patent US6054589A, which reports yields of up to 90%.

Process Scalability: Continuous flow reactors and sealed pressure vessels have been employed in industrial settings to ensure consistent product quality and safety, especially during exothermic chlorination steps.

Intermediate Stability: The synthesis of novel 1,3-dihydro-benzimidazol(ethi)ones expands the scope of accessible precursors, enabling tailored modifications to optimize reactivity and yield.

Environmental and Safety Considerations: Modern protocols emphasize the minimization of hazardous reagents and by-products, with alternative solvents and milder reaction conditions being explored.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the benzimidazole ring or the chloroethyl group can yield different reduced products, depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed to reduce specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation can produce N-oxides or other oxidized derivatives. Reduction reactions can lead to the formation of reduced benzimidazole derivatives or dechlorinated products.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole. These compounds have been shown to exhibit potent activity against various cancer cell lines. For instance, derivatives synthesized from benzimidazole structures demonstrated low micromolar IC50 values against HepG2 and MDA-MB-231 cancer cells, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of dihydrofolate reductase, a critical enzyme in the folate synthesis pathway essential for DNA synthesis in rapidly dividing cells. Molecular docking studies have confirmed that certain derivatives interact effectively with the active site of this enzyme, which is crucial for their antiproliferative activity .

Anti-inflammatory Properties

Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. Studies have shown that compounds derived from this compound can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. For example, specific derivatives exhibited significant reduction in edema and inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are another area of interest. Compounds containing the benzimidazole moiety have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies report that some derivatives demonstrate significant antibacterial activity with minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Synthetic Applications

Organic Synthesis Intermediate

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, making it valuable for developing new pharmaceuticals and bioactive compounds .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers focused on synthesizing N-alkylated benzimidazole derivatives, compound 2g exhibited remarkable antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 8 μg/mL. This study illustrates the potential of modifying benzimidazole structures to enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

Another study synthesized a series of benzimidazole derivatives where specific compounds showed up to 74% inhibition of COX-2 activity at low concentrations. This research underscores the importance of structural modifications in enhancing the anti-inflammatory properties of benzimidazoles .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzimidazole ring can interact with DNA, proteins, and other biomolecules, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Key structural analogs differ in substituent position, chain length, and functional groups, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

Key Research Findings

Substituent Chain Length : Chloroethyl (C2) offers a balance between lipophilicity and reactivity, outperforming shorter (chloromethyl) and bulkier (n-butyl) analogs in theoretical drug-likeness .

Positional Isomerism : Substituents at C6 (e.g., methyl in the target compound) may sterically hinder interactions compared to C5-methoxy analogs .

Biological Potency : Chloromethyl derivatives (e.g., compound 6c in ) show superior antibacterial activity, suggesting chloroethyl variants should be screened for enhanced efficacy .

Biological Activity

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets.

- Molecular Formula : C10H12ClN2

- Molecular Weight : 196.67 g/mol

- CAS Number : 75530710

The compound features a chloroethyl substituent, which is known to enhance the biological activity of benzimidazole derivatives by facilitating interactions with cellular targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and subsequent activation of caspases, which are crucial for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The minimal inhibitory concentrations (MIC) against various bacterial strains are as follows:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Methicillin-resistant Staphylococcus aureus | 4 | |

| Streptococcus faecalis | 8 |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Case Studies

A notable study investigated the synthesis and biological evaluation of several benzimidazole derivatives, including this compound. The study highlighted its potential as a lead compound for developing new anticancer agents due to its low IC50 values in various cancer cell lines and its ability to inhibit microbial growth effectively .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Microtubule Disruption : Similar to other benzimidazoles, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer cell proliferation and survival.

- Membrane Permeability : Its chloroethyl group enhances lipophilicity, improving cellular uptake and interaction with intracellular targets.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclization of 4-chloro-2-nitroaniline derivatives with ethylenediamine under acidic conditions, followed by alkylation with 2-chloroethyl groups. Phillips' classical methods for benzimidazole synthesis (e.g., condensation of o-phenylenediamine with carboxylic acids or their derivatives) provide a foundational framework . To optimize yield and purity, employ factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these parameters .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Resolve crystal packing and confirm substituent positions (e.g., chloroethyl orientation) .

- NMR spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC to distinguish methyl (δ ~2.5 ppm) and chloroethyl (δ ~3.7–4.2 ppm) groups .

- Mass spectrometry (HRMS) : Verify molecular formula via exact mass analysis (e.g., [M+H]⁺ ion).

Q. What protocols ensure stability assessment of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. How can preliminary biological activity be evaluated for this compound?

- Methodological Answer : Screen for bioactivity using standardized assays:

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Evaluate interactions with target enzymes (e.g., kinases) using fluorescence-based assays.

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways and transition states. For example, simulate nucleophilic substitution at the chloroethyl group to predict reactivity with amines or thiols. Integrate machine learning (ML) models trained on reaction databases to propose optimal solvents or catalysts .

Q. What experimental strategies elucidate the reaction mechanism of this compound in catalytic processes?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- In situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions (e.g., Suzuki coupling).

- Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation reactions .

Q. How do advanced spectroscopic techniques resolve ambiguities in structural or dynamic properties?

- Methodological Answer :

- Solid-state NMR : Probe molecular mobility and crystallinity differences between polymorphs .

- X-ray photoelectron spectroscopy (XPS) : Quantify surface composition and oxidation states of heteroatoms (e.g., nitrogen in the benzimidazole ring) .

- Dynamic HPLC : Separate enantiomers using chiral stationary phases if racemization is suspected .

Q. How can researchers address contradictions in reported data (e.g., conflicting biological activity or synthetic yields)?

- Methodological Answer :

- Meta-analysis : Systematically compare datasets using statistical tools (ANOVA or principal component analysis) to identify outliers or confounding variables .

- Reproducibility protocols : Standardize experimental conditions (e.g., solvent purity, humidity control) across labs .

- Theoretical validation : Cross-reference experimental results with computational predictions (e.g., docking studies for biological activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.